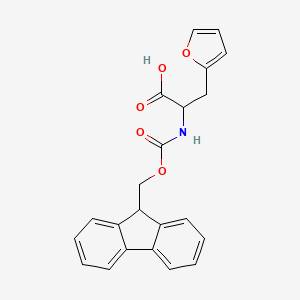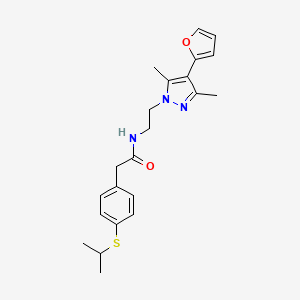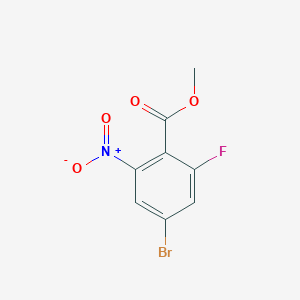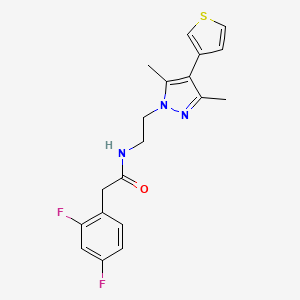
FMOC-DL-2-furylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FMOC-DL-2-furylalanine is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Labeling and Synthesis
Fmoc-DL-2-furylalanine plays a critical role in peptide labeling and synthesis. Deceuninck and Madder (2009) introduced a method relying on the selective oxidative transformation of the furan moiety into a reactive aldehyde for peptide labeling, demonstrating the compound's utility in creating labeled peptides for biological studies Deceuninck & Madder, 2009. Additionally, Fields and Noble (2009) highlighted the advancements in Fmoc solid phase peptide synthesis, including various solid supports and solvation conditions that enhance synthesis efficiency, underscoring the importance of Fmoc amino acids in synthesizing biologically active peptides Fields & Noble, 2009.
Functional Materials from Bio-Inspired Building Blocks
Kai Tao et al. (2016) explored the self-assembly features of Fmoc-modified amino acids and peptides, showcasing their potential in cell cultivation, bio-templating, and drug delivery applications. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for constructing functional materials Tao et al., 2016.
Analytical Chemistry Applications
Improved high-performance liquid chromatography methods for amino acids derivatized with Fmoc, as detailed by Ou et al. (1996), demonstrate its utility in protein identification and quality control. The ability to achieve high throughput and easy column regeneration positions Fmoc derivatives as essential tools in analytical chemistry Ou et al., 1996.
Stability and Cleavage in Peptide Synthesis
The stability of peptides containing (2-furyl)-L-alanine, a derivative obtained from Fmoc solid-phase synthesis, has been studied by Schulz et al. (2004). They found that certain cleavage conditions minimize side reactions, enhancing the stability of these peptides during synthesis Schulz et al., 2004.
Supramolecular Chemistry and Self-Assembly
Mu et al. (2012) and Tang et al. (2009) investigated the self-assembly of Fmoc-conjugated peptides, revealing insights into the formation of fibrils and the effect of pH on assembly processes. These studies elucidate the structural dynamics of short peptides, contributing to the understanding of peptide-based material design Mu et al., 2012; Tang et al., 2009.
Mécanisme D'action
Target of Action
FMOC-DL-2-furylalanine is a derivative of alanine . Alanine is an α-amino acid that is used in the biosynthesis of proteins It is involved in the glucose-alanine cycle between tissues and the liver.
Mode of Action
This compound is a compound that contains a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2793037.png)
![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)

![3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2793047.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)


